N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-phenylpropanamide
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Overview
Description
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-phenylpropanamide is a complex organic compound that belongs to the class of aromatic amides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethylamino and methyl groups, an aniline moiety, and a phenylpropanamide chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-phenylpropanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethylamine with 2,4,6-trichloropyrimidine under basic conditions to introduce the ethylamino group.
Substitution Reaction: The intermediate product is then subjected to a substitution reaction with 4-aminoacetophenone to introduce the aniline moiety.
Amidation: The final step involves the amidation of the intermediate with 3-phenylpropanoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Alkylated pyrimidine derivatives.
Scientific Research Applications
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-phenylpropanamide
- N-(4-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-2-fluorobenzenesulfonamide
Uniqueness
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-phenylpropanamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the phenylpropanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H25N5O |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H25N5O/c1-3-23-20-15-16(2)24-22(27-20)26-19-12-10-18(11-13-19)25-21(28)14-9-17-7-5-4-6-8-17/h4-8,10-13,15H,3,9,14H2,1-2H3,(H,25,28)(H2,23,24,26,27) |
InChI Key |
OFZPGJIVRMBPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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